2-Naphthyl N-(3-ethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl N-(3-ethoxyphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This particular compound features a naphthyl group and an ethoxyphenyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl N-(3-ethoxyphenyl)carbamate typically involves the reaction of 2-naphthol with 3-ethoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Naphthyl N-(3-ethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2-Naphthyl N-(3-ethoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug design and development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Naphthyl N-(3-ethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and exert therapeutic effects. Additionally, the compound’s ability to participate in hydrogen bonding and other non-covalent interactions enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthyl N-(4-methoxyphenyl)carbamate
- 2-Naphthyl N-(2-methoxyphenyl)carbamate
- Carbaryl (1-naphthyl-N-methyl carbamate)
Uniqueness
2-Naphthyl N-(3-ethoxyphenyl)carbamate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The position of the ethoxy group on the phenyl ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar carbamates .
Properties
Molecular Formula |
C19H17NO3 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
naphthalen-2-yl N-(3-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C19H17NO3/c1-2-22-17-9-5-8-16(13-17)20-19(21)23-18-11-10-14-6-3-4-7-15(14)12-18/h3-13H,2H2,1H3,(H,20,21) |
InChI Key |
JNLSYJLNSHAGQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.